molecular formula C14H16N2O3 B1299307 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 887408-93-7

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B1299307
CAS No.: 887408-93-7
M. Wt: 260.29 g/mol
InChI Key: WSSQRQOVLIJMOC-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is unique due to the combination of the pyrazole ring and the methoxybenzoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQRQOVLIJMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360161
Record name 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-93-7
Record name 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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